molecular formula C19H19BrN6O2 B11164070 [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11164070
M. Wt: 443.3 g/mol
InChI Key: XITXLPDJQXGVRX-UHFFFAOYSA-N
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Description

[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a brominated phenyl ring, a tetrazole moiety, and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the tetrazole group through cyclization reactions involving azides and nitriles. The piperazine ring is then introduced via nucleophilic substitution reactions, and the methoxyphenyl group is added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce a variety of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its various functional groups can interact with biological targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as a catalyst or a ligand in various industrial processes.

Mechanism of Action

The mechanism of action of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrazole moiety can form strong interactions with these targets, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The methoxy group can further modulate the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(phenylmethyl)-1-piperidinyl]methanone
  • 3-((2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-1,3-diazaspironon-1-en-4-one

Uniqueness

Compared to similar compounds, [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone stands out due to the presence of the methoxy group, which can significantly influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19BrN6O2

Molecular Weight

443.3 g/mol

IUPAC Name

[2-bromo-5-(tetrazol-1-yl)phenyl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H19BrN6O2/c1-28-16-4-2-3-14(11-16)24-7-9-25(10-8-24)19(27)17-12-15(5-6-18(17)20)26-13-21-22-23-26/h2-6,11-13H,7-10H2,1H3

InChI Key

XITXLPDJQXGVRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Br

Origin of Product

United States

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